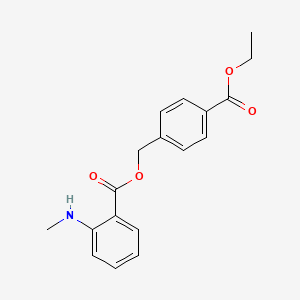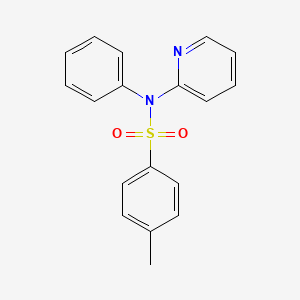
4-(ethoxycarbonyl)benzyl 2-(methylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ethoxycarbonyl)benzyl 2-(methylamino)benzoate is a chemical compound that has been of significant interest to researchers in recent years. This compound has been found to have a wide range of applications in scientific research, particularly in the field of pharmacology. In
Scientific Research Applications
4-(ethoxycarbonyl)benzyl 2-(methylamino)benzoate has been found to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to have potent anti-inflammatory and antioxidant properties, which make it an attractive candidate for the treatment of these diseases.
Mechanism of Action
The mechanism of action of 4-(ethoxycarbonyl)benzyl 2-(methylamino)benzoate is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and physiological effects:
4-(ethoxycarbonyl)benzyl 2-(methylamino)benzoate has been found to have a wide range of biochemical and physiological effects. For example, it has been found to have potent anti-inflammatory and antioxidant properties, which make it an attractive candidate for the treatment of various diseases. Additionally, this compound has been found to have neuroprotective effects, which suggest that it may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(ethoxycarbonyl)benzyl 2-(methylamino)benzoate in lab experiments is its potency and specificity. This compound has been found to have potent effects on various signaling pathways in the body, which make it an attractive candidate for the study of various diseases. However, one of the major limitations of using this compound in lab experiments is its cost and availability. This compound is relatively expensive and difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are many future directions for research involving 4-(ethoxycarbonyl)benzyl 2-(methylamino)benzoate. One area of research involves the development of more efficient synthesis methods for this compound, which would make it more readily available for use in scientific research. Additionally, researchers are exploring the potential of this compound as a drug candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of pharmacology.
Synthesis Methods
The synthesis of 4-(ethoxycarbonyl)benzyl 2-(methylamino)benzoate is a complex process that requires specialized equipment and expertise. The most common method of synthesis involves the reaction of 4-(ethoxycarbonyl)benzyl chloride with 2-(methylamino)benzoic acid in the presence of a base such as triethylamine. The resulting compound is then purified using various techniques such as chromatography.
properties
IUPAC Name |
(4-ethoxycarbonylphenyl)methyl 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-17(20)14-10-8-13(9-11-14)12-23-18(21)15-6-4-5-7-16(15)19-2/h4-11,19H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYPWRDCHMHIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxycarbonylphenyl)methyl 2-(methylamino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)

![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)

![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)


![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)
![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)